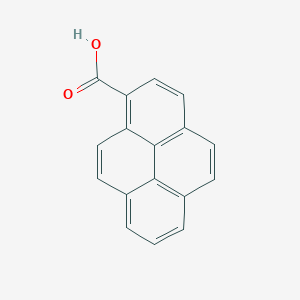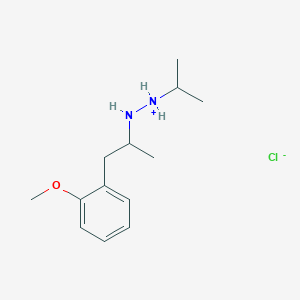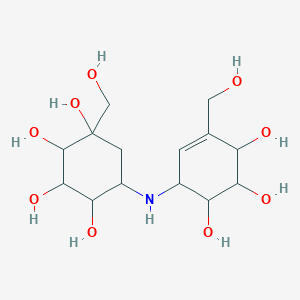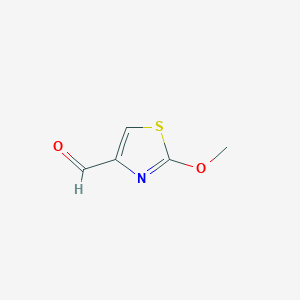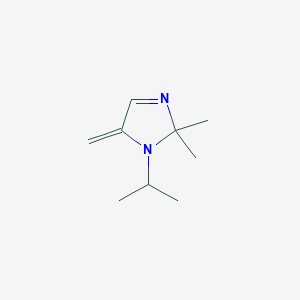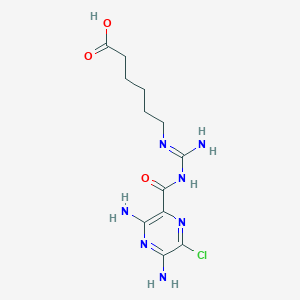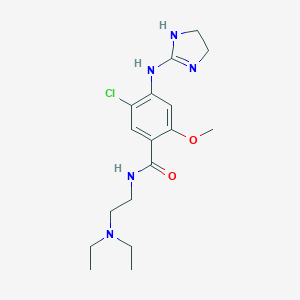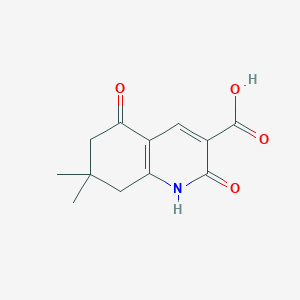
Shuterone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shuterone B is a natural compound that is found in the roots of the plant Paeonia lactiflora. It has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
The exact mechanism of action of Shuterone B is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the modulation of oxidative stress.
Biochemical and Physiological Effects:
Shuterone B has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, it has been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Shuterone B in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. In addition, its availability in large quantities makes it a cost-effective option for research. However, one limitation is the lack of standardization in the extraction and purification methods, which can lead to variations in the quality and quantity of the extracted compound.
Orientations Futures
There are several future directions for research on Shuterone B. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating diabetes by modulating insulin sensitivity. Furthermore, research can be conducted to standardize the extraction and purification methods to ensure the consistency and quality of the extracted compound.
Conclusion:
Shuterone B is a natural compound found in the roots of Paeonia lactiflora that has potential therapeutic properties in various diseases. Its anti-inflammatory, anti-cancer, and anti-oxidant effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to standardize the extraction and purification methods.
Méthodes De Synthèse
Shuterone B is extracted from the roots of Paeonia lactiflora using various methods, including steam distillation, Soxhlet extraction, and supercritical fluid extraction. The extracted compound is then purified using chromatography techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).
Applications De Recherche Scientifique
Shuterone B has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been investigated for its potential use in treating cardiovascular disorders, neurodegenerative diseases, and diabetes.
Propriétés
Numéro CAS |
105454-03-3 |
|---|---|
Nom du produit |
Shuterone B |
Formule moléculaire |
C20H18O7 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(2R,6R,7S)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20+/m1/s1 |
Clé InChI |
YCKRFEBXJFABIS-CWVNLOTRSA-N |
SMILES isomérique |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES canonique |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



